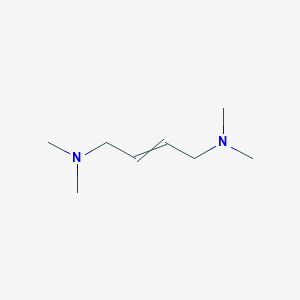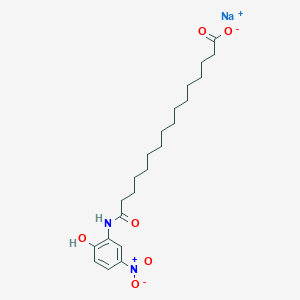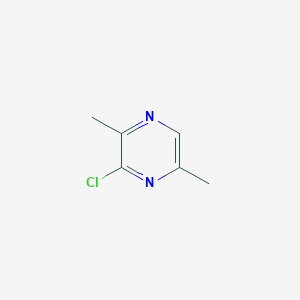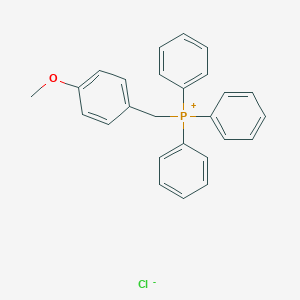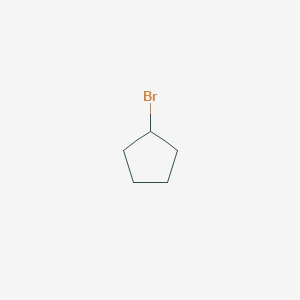
1,4-Dibrombutan
Übersicht
Beschreibung
1,4-Dibromobutane: is an organic compound with the molecular formula C₄H₈Br₂ . It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound consists of a butane backbone with bromine atoms attached to the first and fourth carbon atoms, making it a versatile reagent in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
1,4-Dibromobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Metabolism Studies: It is used to investigate the metabolism of halogenated compounds such as 1,3-dichloropropane and 2,2-dichloropropane.
Polymer Chemistry: It is used in the formation of long-range 3D molecular ordering in polymer chains.
Coordination Chemistry: It acts as a reagent in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes.
Wirkmechanismus
Target of Action
1,4-Dibromobutane is an organic compound that is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients and other organic compounds
Mode of Action
The mode of action of 1,4-Dibromobutane is largely dependent on the specific chemical reaction it is involved in. For instance, it can react with atactic poly (2-vinylpyridine) to form long-range 3D molecular ordering in polymer chains . It can also be used in the synthesis of diazadioxa oxovanadium (IV) macrocyclic complexes .
Result of Action
The molecular and cellular effects of 1,4-Dibromobutane are largely determined by the specific reactions it participates in. For example, its reaction with atactic poly (2-vinylpyridine) leads to the formation of long-range 3D molecular ordering in polymer chains . This could potentially influence the properties of the resulting polymer material.
Action Environment
The action, efficacy, and stability of 1,4-Dibromobutane can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For example, its reaction with atactic poly (2-vinylpyridine) is likely to be influenced by the reaction conditions, such as temperature and the concentration of the reactants .
Biochemische Analyse
Biochemical Properties
It is known that 1,4-Dibromobutane can react with amines to form secondary amines, which can further react to form quaternary ammonium salts . This suggests that 1,4-Dibromobutane may interact with enzymes, proteins, and other biomolecules that contain amine groups.
Cellular Effects
It is known that halogenated hydrocarbons can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1,4-Dibromobutane can react with amines to form secondary amines, suggesting that it may bind to biomolecules containing amine groups
Temporal Effects in Laboratory Settings
It is known that 1,4-Dibromobutane has a boiling point of 63-65 °C/6 mmHg and a melting point of -20 °C . This suggests that it is stable under normal laboratory conditions .
Metabolic Pathways
It is known that 1,4-Dibromobutane was used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane . This suggests that 1,4-Dibromobutane may be involved in similar metabolic pathways.
Transport and Distribution
It is known that 1,4-Dibromobutane is a lipophilic compound , suggesting that it may be transported and distributed within cells and tissues via lipophilic pathways.
Subcellular Localization
Given its lipophilic nature , it may localize to lipid-rich areas of the cell, such as the cell membrane or lipid droplets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromobutane can be synthesized through several methods:
From Tetrahydrofuran: One common method involves the ring-opening of tetrahydrofuran with hydrogen bromide. The reaction is typically carried out by adding tetrahydrofuran to a solution of hydrogen bromide, followed by the addition of sulfuric acid.
Appel Halogenation: Another method involves the conversion of alcohols or cyclic ethers to bromides using triphenylphosphine and 1,2-dibromo-1,1,2,2-tetrachloroethane in dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 1,4-dibromobutane typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in 1,4-dibromobutane can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, 1,4-dibromobutane can undergo elimination reactions to form alkenes.
Cyclization Reactions: It can be used to form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as ethanol or acetone at elevated temperatures.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide.
Cyclization Reactions: These reactions may require specific catalysts or conditions depending on the desired cyclic product.
Major Products:
N-Bromobutylcarbazole: Formed from the reaction with carbazole.
Alkenes: Formed through elimination reactions.
Cyclic Compounds: Formed through intramolecular cyclization reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibromopropane
- 1,5-Dibromopentane
- 1,6-Dibromohexane
- 1,8-Dibromooctane
Comparison: 1,4-Dibromobutane is unique due to its specific chain length and the positioning of bromine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to shorter or longer dibromoalkanes, 1,4-dibromobutane offers a balance between flexibility and reactivity, making it suitable for a wide range of synthetic applications. Its ability to form cyclic compounds through intramolecular reactions is a notable feature that distinguishes it from other dibromoalkanes .
Eigenschaften
IUPAC Name |
1,4-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044364 | |
| Record name | 1,4-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1,4-Dibromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19272 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
110-52-1 | |
| Record name | 1,4-Dibromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIBROMOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G49PHR6JFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-dibromobutane?
A1: 1,4-Dibromobutane has the molecular formula C4H8Br2 and a molecular weight of 215.92 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,4-dibromobutane?
A2: Researchers commonly employ Raman and infrared spectroscopy to analyze 1,4-dibromobutane. These techniques provide insights into the vibrational modes of the molecule, aiding in structural elucidation and identification of isomers. []
Q3: What is the significance of rotational isomerism in 1,4-dibromobutane?
A3: 1,4-Dibromobutane exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around its single bonds. Studies utilizing Raman and infrared spectroscopy have revealed the presence of specific isomers (gauche-trans-gauche) in the crystalline state, highlighting the impact of conformation on the compound's physical and chemical properties. []
Q4: How does 1,4-dibromobutane react with nucleophiles?
A4: 1,4-Dibromobutane readily undergoes nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophilic species. This reactivity stems from the electrophilic nature of the carbon atoms bonded to bromine, making it a versatile building block in organic synthesis. For instance, it reacts with potassium malate or tartrate to produce polyesters with pendant hydroxyl side groups. []
Q5: How is 1,4-dibromobutane utilized in polymer chemistry?
A5: 1,4-Dibromobutane serves as a crosslinking agent in polymer synthesis. It can bridge polymer chains, enhancing mechanical strength and stability. This application is evident in its use for crosslinking poly(4-vinylpyridine) resins [] and in the creation of ether-free anion exchange membranes by crosslinking poly(bis-alkylimidazolium) ionenes. []
Q6: Can you elaborate on the use of 1,4-dibromobutane in synthesizing macrocyclic compounds?
A6: 1,4-Dibromobutane plays a crucial role in the synthesis of macrocyclic oligopolyethers. By reacting with conformationally flexible diols, such as 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB), 1,4-dibromobutane enables the formation of cyclic structures, yielding compounds with intriguing mesomorphic properties. []
Q7: How does 1,4-dibromobutane contribute to the synthesis of heterocyclic compounds?
A7: 1,4-Dibromobutane acts as a key reagent in synthesizing various heterocyclic systems. It facilitates the formation of tricyclic guanine derivatives by reacting with 9-substituted guanine derivatives. [] Moreover, it plays a vital role in constructing bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines) incorporating the 1,3-diarylpyrazole moiety. []
Q8: Describe the role of 1,4-dibromobutane in synthesizing ionic liquids.
A8: 1,4-Dibromobutane is a crucial reagent in synthesizing bivalent ionic liquids. When reacted with two molecules of N-heterocyclic compounds, such as morpholine, piperidine, and pyridine, it forms ionic liquids with unique properties suitable for various chemical applications. []
Q9: How is 1,4-dibromobutane used in the synthesis of pharmaceutical intermediates?
A9: 1,4-Dibromobutane is a valuable reagent in preparing pharmaceutical intermediates. For example, it reacts with benzene to produce 4-phenylbromobutane, which is further converted to p-phenylbutoxy benzoic acid, a key intermediate in the synthesis of the anti-asthmatic drug pranlukast. []
Q10: What are the major metabolic pathways of 1,4-dibromobutane in rats?
A10: In rats, 1,4-dibromobutane undergoes significant biotransformation, primarily through glutathione conjugation. This process leads to the formation of two stable sulfur-containing metabolites: tetrahydrothiophene and 3-hydroxysulfolane. [] These metabolites are excreted in urine, highlighting the body's detoxification mechanism for this compound.
Q11: What is the significance of glutathione conjugation in the metabolism of 1,4-dibromobutane?
A11: Glutathione conjugation plays a crucial role in detoxifying 1,4-dibromobutane. This metabolic pathway facilitates the conversion of the compound into more water-soluble and excretable metabolites, ultimately reducing its potential toxicity. []
Q12: How does 1,4-dibromobutane interact with pillar[5]arenes in supramolecular chemistry?
A12: 1,4-Dibromobutane acts as a guest molecule, forming inclusion complexes with triflate-functionalized pillar[5]arenes. The guest molecule is held within the pillar[5]arene cavity by a combination of C–H⋯π and C–H⋯O interactions. These interactions, along with various non-bonding interactions between adjacent pillararene rims, contribute to the formation of supramolecular networks. []
Q13: What is the role of 1,4-dibromobutane in preparing stabilized nanoparticles?
A13: 1,4-Dibromobutane is employed to stabilize polymeric micelles by crosslinking the core of the micelles formed in selective solvents. For instance, in a study using polystyrene-block-poly(4-vinylpyridine), 1,4-dibromobutane crosslinked the P4VP blocks, creating stable nanoparticles even at high concentrations. []
Q14: How does 1,4-dibromobutane contribute to the development of dual-responsive polypseudorotaxanes?
A14: 1,4-Dibromobutane acts as a competitive guest molecule in the formation of dual-responsive polypseudorotaxanes based on polyethylene-block-poly(ethylene glycol) (PE-b-PEG) and 1,4-diethoxypillar[5]arene (DEP5A). By selectively binding to the cavity of DEP5A, 1,4-dibromobutane can disrupt the polypseudorotaxane structure, leading to a change in its properties. This competition-driven disassembly renders these polypseudorotaxanes responsive to both temperature and the presence of specific guest molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


